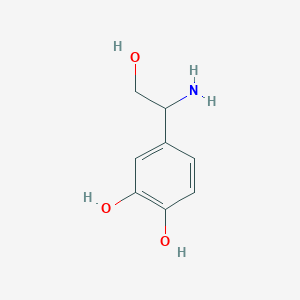
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is a catecholamine compound characterized by the presence of an aminoethyl side-chain that is hydroxy-substituted at C-1. This compound is known for its significant role in biological systems as a molecular messenger .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol typically involves the hydroxylation of the aminoethyl side-chain. One common method is the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form the desired benzenediol .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar oxidation reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time to prevent side reactions and degradation of the product .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in a basic medium.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogenating agents or other electrophiles for substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Functions as a molecular messenger in various biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. As a catecholamine, it acts on adrenergic receptors, influencing various physiological responses such as heart rate, blood pressure, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Hydroxy-2-methylamino)ethylbenzene-1,2-diol: Another catecholamine with a methylated amino group.
3-Methylcatechol: A methylated derivative of catechol.
4-Methylcatechol: Another methylated catechol derivative.
Uniqueness
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is unique due to its specific aminoethyl side-chain and its role as a molecular messenger in biological systems. Its distinct structure allows it to interact with adrenergic receptors, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
64835-31-0 |
|---|---|
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
4-(1-amino-2-hydroxyethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO3/c9-6(4-10)5-1-2-7(11)8(12)3-5/h1-3,6,10-12H,4,9H2 |
Clave InChI |
ANSZATXVVUZASJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(CO)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)







![[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride](/img/structure/B13562351.png)
![3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B13562356.png)
![4-[(Methylamino)methyl]piperidin-4-ol](/img/structure/B13562357.png)



